Ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . They have been attracting substantial interest due to their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines is considered as privileged structures because of their occurrence in many natural products .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines are well-studied and include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Scientific Research Applications
Overview
Ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate is a complex organic compound with potential applications in various scientific research fields. While specific studies directly involving this compound are scarce or highly specialized, examining the broader context of its structural components and related chemical functionalities can provide insights into its potential research applications. This analysis draws on the characteristics and applications of structurally related compounds and functional groups to hypothesize the scientific research applications of the compound .
Potential Applications in Organic Synthesis and Catalysis
Research on compounds with similar structural motifs, such as imidazopyridines, highlights their importance in organic synthesis and catalysis. Imidazopyridines are known for their versatility in chemical reactions, serving as key intermediates in the synthesis of various heterocyclic compounds. This compound, with its ethoxyethoxy side chain and bromo and carboxylate functionalities, could be explored for its reactivity and potential as a building block in the synthesis of more complex molecules. For example, the presence of the bromine atom makes it a candidate for cross-coupling reactions, a cornerstone in pharmaceutical and material sciences (Kantam et al., 2013).
Role in Antioxidant Research
The study of imidazo[1,2-a]pyridines has also extended into the field of antioxidants, particularly in elucidating the reaction mechanisms of antioxidant assays. While the compound is not directly studied in this context, the structural similarity to compounds involved in ABTS/PP decolorization assays suggests potential utility in studying antioxidant capacities and reaction pathways (Ilyasov et al., 2020).
Environmental and Photophysical Properties
Compounds featuring bromo and ethoxy functionalities have been studied for their environmental persistence and photophysical properties. For instance, polybrominated dibenzo-p-dioxins and dibenzofurans share the bromo group, indicating potential environmental relevance or toxicity that could be an area of research (Mennear & Lee, 1994). Similarly, the structural components of the compound may lend it interesting photophysical properties for investigation in materials science, particularly in the development of organic light-emitting diodes (OLEDs) or as part of photovoltaic systems.
Implications in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is prevalent in medicinal chemistry, where it serves as a scaffold for developing therapeutic agents with a wide range of biological activities. The structural features of this compound could be of interest in the design of novel compounds with potential antibacterial, anti-inflammatory, or anticancer properties. Research into similar compounds has demonstrated the versatility of imidazo[1,2-a]pyridines in drug development, suggesting a valuable area for future exploration (Sanapalli et al., 2022).
Future Directions
Properties
IUPAC Name |
ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O5/c1-3-20-12(18)8-22-11-5-9(15)7-17-10(6-16-13(11)17)14(19)21-4-2/h5-7H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHXDSBLQCZGKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=CN2C1=NC=C2C(=O)OCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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